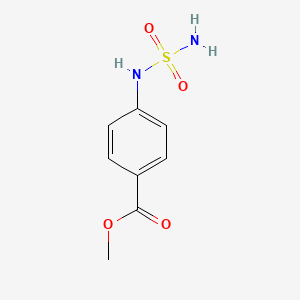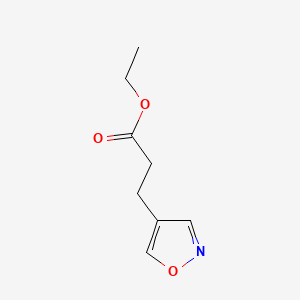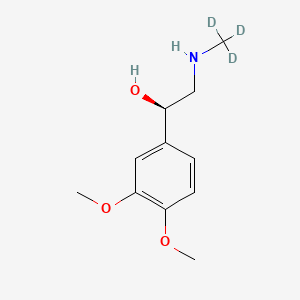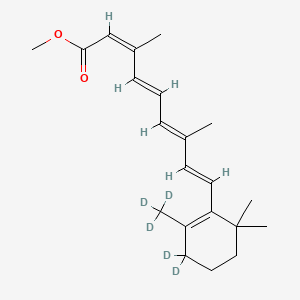
13-cis Retinoic Acid-d5 Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-cis Retinoic Acid-d5 Methyl Ester is a derivative of retinoic acid, which is a metabolite of vitamin A . It has anti-inflammatory and anti-tumor action, mediated through RAR-β and RAR-α receptors .
Synthesis Analysis
The synthesis of 13-cis Retinoic Acid-d5 Methyl Ester involves complex biochemical processes. Retinol and retinyl esters are the most abundant retinoid forms present in the body. When a fatty acyl group is esterified to the hydroxyl terminus of retinol, a storage form of retinol, the retinyl ester, is formed .Molecular Structure Analysis
The molecular formula of 13-cis Retinoic Acid-d5 Methyl Ester is C21H30O2 . It has a molecular weight of 319.5 g/mol . The structure includes a bulky hydrophobic region of cyclic end group, a linker unit of the polyene side chain, and a polar end group .Chemical Reactions Analysis
Retinoids, including 13-cis Retinoic Acid-d5 Methyl Ester, have been identified to play essential roles in many different aspects of mammalian physiology, including embryonic development, adult growth and development, maintenance of immunity, maintenance of epithelial barriers, and vision .Physical And Chemical Properties Analysis
The physical and chemical properties of 13-cis Retinoic Acid-d5 Methyl Ester include a molecular weight of 319.5 g/mol, XLogP3 of 6.6, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 2, Rotatable Bond Count of 6, Exact Mass of 319.255963925 g/mol, Monoisotopic Mass of 319.255963925 g/mol, Topological Polar Surface Area of 26.3 Ų, Heavy Atom Count of 23, and Isotope Atom Count of 5 .Aplicaciones Científicas De Investigación
Enzymatic Generation in the Brain
13-cis Retinoic acid (13cRA) is recognized for its natural generation in the body and clinical applications in treating diseases like acute promyelocytic leukemia, certain skin conditions, and cancer. Intriguingly, it influences brain neurochemical systems, correlating higher levels with depression and suicidal tendencies. The mechanism behind the endogenous generation of 13cRA involves a novel enzyme in the zebrafish brain, 13‐cis isomerohydrolase (13cIMH), which converts all‐trans retinyl ester to 13‐cis retinol, potentially leading to 13cRA. This enzyme shares similarities with human retinal pigment epithelium-specific proteins and plays a crucial role in modulating neuronal functions in the brain (Takahashi et al., 2011).
Chemical Synthesis and Characterization
Research into the synthesis and characterization of 13-cis Retinoic Acid derivatives has led to the development of glycosyl esters and Schiff base-13-cis-retinoates. These compounds are synthesized through specific chemical reactions involving 13-cis-retinoic acid and various reagents, providing insights into their structural properties and potential biological activities. These synthesized compounds may have applications in understanding the chemical properties of retinoids and exploring their therapeutic potentials (Xiang Jian-nan, 2007; 2008).
Biochemical Interactions and Modulation
The study of retinoids, including 13-cis-retinoic acid, has revealed their significant role in cell signaling and gene expression regulation through the activation of nuclear receptors. 13-cis-retinoic acid has been shown to interact with ABC transporters like P-glycoprotein and Breast Cancer Resistance Protein, influencing the transport and metabolism of various compounds within cells. These interactions highlight the complexity of retinoid actions and their potential implications in therapeutic strategies (Tarapcsák et al., 2017).
Potential in Neuroblastoma Therapy
Retinoids such as 13-cis-retinoic acid have been explored for their therapeutic applications in neuroblastoma, a pediatric cancer. While the clinical efficacy of 13-cis-retinoic acid and its isomers like all-trans and 9-cis retinoic acid has been varied, there is evidence to suggest that 13-cis-retinoic acid may act as a pro-drug, undergoing isomerization to more biologically active forms within cells. This property, coupled with its pharmacokinetic profile, underlines the importance of understanding retinoid metabolism and isomerization in developing effective cancer therapies (Armstrong et al., 2005).
Safety And Hazards
Direcciones Futuras
Retinoids, including 13-cis Retinoic Acid-d5 Methyl Ester, have been extensively studied for their utility in cancer prevention and treatment . They have shown promise in the treatment of subtypes of leukemia harboring chromosomal translocations. Promising results have also been observed in the breast cancer prevention setting . Further study in clinical settings, especially as a combination therapy with chemotherapy drugs, is warranted .
Propiedades
IUPAC Name |
methyl (2Z,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-16(9-7-10-17(2)15-20(22)23-6)12-13-19-18(3)11-8-14-21(19,4)5/h7,9-10,12-13,15H,8,11,14H2,1-6H3/b10-7+,13-12+,16-9+,17-15-/i3D3,11D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREQLAJQLXPNMC-JXPUCJCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CCC(C(=C1C([2H])([2H])[2H])/C=C/C(=C/C=C/C(=C\C(=O)OC)/C)/C)(C)C)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
13-cis Retinoic Acid-d5 Methyl Ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(E)-11-(3,7-dimethyl-2,6-dioxopurin-1-yl)-5-methyl-7-oxoundec-5-enyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B589656.png)
![3,7-Dihydro-3,7-dimethyl-6-[(5-oxohexyl)oxy]-2H-purin-2-one](/img/structure/B589657.png)
![4-[(3-Hydroxymethylphenyl)amino]-3-pyridine-sulfonamide](/img/no-structure.png)
![[[4-[(3-Methylphenyl)amino]-3-pyridinyl]sulfonyl]carbamic Acid Ethyl Ester](/img/structure/B589666.png)
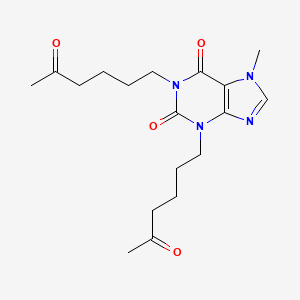
![3-[(2R)-2-Acetamido-2-carboxyethyl]sulfanyl-2-cyanopropanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B589671.png)
